2-(Trifluoromethyl)-3H-purin-6(7H)-one
Overview
Description
2-(Trifluoromethyl)-3H-purin-6(7H)-one is a compound that features a trifluoromethyl group attached to a purine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using transition metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the purine ring .
Scientific Research Applications
2-(Trifluoromethyl)-3H-purin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its presence in pharmaceuticals can enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of drugs
Industry: It is utilized in the development of advanced materials with improved properties
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-3H-purin-6(7H)-one exerts its effects involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, including single-electron-transfer processes under visible light irradiation . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates in organic synthesis and have been used in various chemical reactions.
Uniqueness: 2-(Trifluoromethyl)-3H-purin-6(7H)-one is unique due to its purine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in diverse scientific and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBZJPJRTYAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901412 | |
Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-14-6 | |
Record name | 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.